molecular formula C15H11BrClNO2S B15123218 3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole

3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole

Cat. No.: B15123218
M. Wt: 384.7 g/mol
InChI Key: VGISNTOZHOBKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, chlorine, and a p-toluenesulfonyl group attached to the indole core, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorine, and p-toluenesulfonyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(p-toluenesulfonyl)indole
  • 5-Chloro-1-(p-toluenesulfonyl)indole
  • 3-Bromo-5-chloroindole

Uniqueness

3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole is unique due to the simultaneous presence of bromine, chlorine, and p-toluenesulfonyl groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. This combination of substituents can enhance its utility in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-chloro-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISNTOZHOBKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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